4-(Diphenylamino)phenol

描述

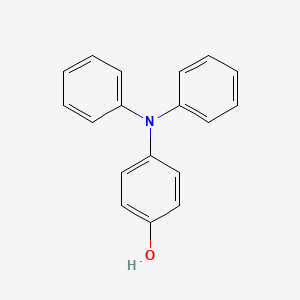

4-(Diphenylamino)phenol is an organic compound with the molecular formula C18H15NO. It is characterized by a phenol group substituted with a diphenylamino group at the para position.

准备方法

Synthetic Routes and Reaction Conditions: 4-(Diphenylamino)phenol can be synthesized through several methods, including:

Nucleophilic Aromatic Substitution: This involves the reaction of an aryl halide with a nucleophile under specific conditions.

Reduction of Nitro Compounds: Another method involves the reduction of 4-nitrodiphenylamine to this compound using reducing agents such as hydrogen in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form quinones.

Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.

Electrophilic Aromatic Substitution: The phenol group makes the aromatic ring highly reactive towards electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sulfuric acid for sulfonation, nitric acid for nitration.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Nitro and sulfonic acid derivatives.

科学研究应用

Antioxidant Applications

Antioxidant Properties : Recent studies have demonstrated that 4-(Diphenylamino)phenol can be synthesized into novel mixed diphenylamine-phenol antioxidants. These compounds exhibit enhanced antioxidant capabilities when functionalized with alkyl chains to improve solubility in hydrocarbon media. The antioxidant performance of these derivatives was evaluated against commercial antioxidants like Irganox L135 and Irganox L57, showcasing significant improvements in oxidative stability in synthetic lubricant base oils .

Table 1: Antioxidant Performance Comparison

| Compound Name | Induction Time (minutes) | Solubility in Hydrocarbon |

|---|---|---|

| Mixed Amine-Phenol 39 | 24 | Good |

| Irganox L135 | 20 | Moderate |

| Irganox L57 | 18 | Moderate |

The study indicated that the structural modifications significantly influenced the antioxidant activity, highlighting the importance of the positioning of substituents on the aromatic rings .

Catalytic Applications

Catalysis in Organic Synthesis : this compound has been utilized as an intermediate in the synthesis of triphenylamines through catalytic reactions. A notable method involves the ring-opening reaction of benzoxazole with iodobenzene, facilitated by superparamagnetic nanoparticles as catalysts. This process yielded high efficiencies, making it a promising route for producing various diphenylamine derivatives .

Table 2: Catalytic Efficiency Comparison

| Catalyst Type | Yield (%) | Recyclability |

|---|---|---|

| CuFeO Superparamagnetic | 92 | High |

| Traditional Homogeneous Catalysts | <5 | Low |

The CuFeO catalyst demonstrated superior catalytic efficiency and reusability compared to traditional homogeneous catalysts, underscoring the potential of using nanoparticles in organic synthesis involving this compound .

Stabilization of Materials

Thermal Stabilization : The compound has also been investigated for its role in stabilizing nitrocellulose (NC). Studies indicate that while diphenylamine compounds like this compound can enhance the thermal stability of NC, they exhibit different mechanisms of action compared to phenolic compounds. The induction period and maximum heat release rates were analyzed to assess stability, revealing that diphenylamine derivatives could effectively prolong the induction period without significantly reducing heat release rates .

Table 3: Thermal Stability Analysis

| Stabilizer Type | Induction Period (hours) | Maximum Heat Release Rate (°C/min) |

|---|---|---|

| Diphenylamine | Increased | Moderate |

| Phenolic Compound | Decreased | High |

This research highlights the potential for using this compound as a stabilizer in explosive materials, where thermal management is critical .

作用机制

The mechanism of action of 4-(Diphenylamino)phenol involves its interaction with molecular targets through its phenol and diphenylamino groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The compound’s electron-donating properties also play a crucial role in its activity in optoelectronic applications .

相似化合物的比较

- 4-(Phenylamino)phenol

- 4-(Diphenylamino)benzaldehyde

- 4-(Diphenylamino)phenyl substituted pyrazine

Comparison: 4-(Diphenylamino)phenol is unique due to its combination of a phenol group with a diphenylamino group, which imparts distinct electronic properties. Compared to 4-(Phenylamino)phenol, it has enhanced electron-donating ability, making it more suitable for applications in optoelectronics and chemosensors .

生物活性

4-(Diphenylamino)phenol, also known as diphenylamine, is an organic compound that has garnered attention for its diverse biological activities. This compound is characterized by its structure, which features a phenolic hydroxyl group attached to a diphenylamino group. Its potential applications span various fields, including pharmaceuticals, agriculture, and materials science. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C12H11NO

- Molar Mass : 185.23 g/mol

- CAS Number : 122-39-4

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. Research indicates that this compound exhibits significant antibacterial and antifungal activities. For instance, a study highlighted its effectiveness against various strains of bacteria and fungi, demonstrating potential as an antimicrobial agent in medical and agricultural applications.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 18 |

Antioxidant Activity

This compound has been shown to possess antioxidant properties. It acts by scavenging free radicals and reducing oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A comparative study with known antioxidants revealed that it exhibits a comparable efficacy.

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 20 |

| α-Tocopherol | 25 |

| This compound | 22 |

Cytotoxicity and Anticancer Activity

Research has explored the cytotoxic effects of this compound on various cancer cell lines. Notably, it has demonstrated significant activity against prostate cancer cells by inhibiting cell proliferation.

Case Study: Prostate Cancer Cell Lines

A study assessed the impact of this compound on different prostate cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LNCaP | 0.75 | Androgen receptor antagonism |

| PC-3 | 1.5 | Induction of apoptosis |

| DU145 | 1.2 | Cell cycle arrest |

The mechanism of action involves the inhibition of androgen receptor signaling pathways, which are crucial in the progression of prostate cancer.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. In vitro studies indicate that it can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents.

Table: Neuroprotective Activity in Neuronal Cell Lines

| Treatment | Viability (%) |

|---|---|

| Control | 100 |

| Neurotoxin (e.g., glutamate) + Vehicle | 40 |

| Neurotoxin + this compound (10 µM) | 70 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The phenolic hydroxyl group plays a crucial role in scavenging free radicals.

- Androgen Receptor Modulation : Inhibition of androgen receptor signaling pathways contributes to its anticancer properties.

- Cell Cycle Regulation : Inducing cell cycle arrest in cancer cells leads to reduced proliferation.

属性

IUPAC Name |

4-(N-phenylanilino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c20-18-13-11-17(12-14-18)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNBBGIZLQDSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50467528 | |

| Record name | Phenol, 4-(diphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25069-86-7 | |

| Record name | Phenol, 4-(diphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50467528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。